molecular formula C14H10Cl2O B7734130 1,2-Bis(4-chlorophenyl)ethanone CAS No. 51490-05-2

1,2-Bis(4-chlorophenyl)ethanone

Cat. No. B7734130
M. Wt: 265.1 g/mol
InChI Key: MEQWGTBCTHCERR-UHFFFAOYSA-N
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Patent
US09370522B2

Procedure details

The diaryl product was obtained using the same synthetic methods as shown in Example 25, step 5, using 2-(4-chlorophenyl)acetic acid (5 g, 29.2 mmol) and chlorobenzene (10.31 g, 91.2 mmol, 2.85 equiv) as reactants. The reaction was quenched by the addition of water/ice. The residue was dissolved in 3% HCl, extracted with 3×20 mL of dichloromethane, and the organic layers combined and concentrated under vacuum. Purification via silica gel column (ethyl acetate/petroleum ether (1:100)) yielded 4.63 g (54%) of 1,2-bis(4-chlorophenyl)ethanone as a white solid.
[Compound]
Name
diaryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
10.31 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=O)=[CH:4][CH:3]=1.[Cl:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([C:9](=[O:11])[CH2:8][C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=2)=[CH:15][CH:14]=1

Inputs

Step One
Name
diaryl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC(=O)O
Step Three
Name
Quantity
10.31 g
Type
reactant
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of water/ice
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 3% HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×20 mL of dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
Purification via silica gel column (ethyl acetate/petroleum ether (1:100))

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(CC1=CC=C(C=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.63 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 59.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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